BenchChemオンラインストアへようこそ!

4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid

EP4 receptor binding affinity subtype selectivity

4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid (CAS 847728-01-2; synonym CJ-42794/CJ-042794) is a chiral (S)-enantiomer, low-molecular-weight (413.83 g/mol) diaryl ether benzamide that functions as a potent, orally active, competitive antagonist of the prostaglandin E₂ receptor subtype 4 (EP4). Its primary pharmacological mechanism is blockade of PGE₂‑evoked intracellular cAMP elevation downstream of the Gs‑coupled EP4 receptor, with no meaningful binding to EP1 or EP3 and >200‑fold selectivity over EP1, EP2, and EP3 subtypes.

Molecular Formula C22H17ClFNO4
Molecular Weight 413.8 g/mol
Cat. No. B11935277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid
Molecular FormulaC22H17ClFNO4
Molecular Weight413.8 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(C=CC(=C2)Cl)OC3=CC=C(C=C3)F
InChIInChI=1S/C22H17ClFNO4/c1-13(14-2-4-15(5-3-14)22(27)28)25-21(26)19-12-16(23)6-11-20(19)29-18-9-7-17(24)8-10-18/h2-13H,1H3,(H,25,26)(H,27,28)
InChIKeyMWBNCZHVEXULBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid (CJ-42794) – Compound Identity, Pharmacological Class & Baseline Specifications


4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid (CAS 847728-01-2; synonym CJ-42794/CJ-042794) is a chiral (S)-enantiomer, low-molecular-weight (413.83 g/mol) diaryl ether benzamide that functions as a potent, orally active, competitive antagonist of the prostaglandin E₂ receptor subtype 4 (EP4) [1]. Its primary pharmacological mechanism is blockade of PGE₂‑evoked intracellular cAMP elevation downstream of the Gs‑coupled EP4 receptor, with no meaningful binding to EP1 or EP3 and >200‑fold selectivity over EP1, EP2, and EP3 subtypes . Unlike broad‑spectrum cyclooxygenase (COX) inhibitors, CJ‑42794 spares COX‑1/COX‑2‑derived prostanoid synthesis, positioning it as a pathway‑selective probe for dissecting EP4‑specific contributions in inflammation, pain, ulcer healing, and tumorigenesis [2].

Why EP4-Targeted Experimental Design Cannot Rely on Generic COX Inhibitors or Non-Selective Prostanoid Antagonists – The Case for 4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid (CJ-42794)


Substituting CJ‑42794 with a generic COX inhibitor (e.g., indomethacin, rofecoxib, SC‑560) or a non‑selective prostanoid receptor antagonist introduces confounding variables that compromise mechanistic interpretation. Broad‑spectrum COX inhibitors suppress all downstream prostanoids (PGE₂, PGI₂, TXA₂, PGD₂, PGF₂α), simultaneously ablating protective mucosal prostaglandins and precipitating gastrointestinal lesions [1]. Empirically, indomethacin produces gross gastric damage in normal rats, whereas CJ‑42794 given orally does not injure normal gastrointestinal mucosa and does not worsen stress‑ or aspirin‑induced gastric ulceration [2]. Similarly, rofecoxib provokes gastric ulceration in arthritic rats, whereas CJ‑42794 does not, and rofecoxib aggravates aspirin‑induced gastric lesions while CJ‑42794 does not [2]. Another common substitution—using EP antagonists with cross‑reactivity at EP2 (e.g., AH‑6809) or residual EP3 binding—confounds EP4‑specific loss‑of‑function experiments, making results mechanistically ambiguous [3].

Quantitative Evidence Guide for 4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid (CJ-42794) – Head-to-Head Comparator Data for Scientific Selection


EP4 Receptor Binding Affinity and Subtype Selectivity: CJ-42794 vs. Endogenous Ligand at All Four EP Subtypes (Radioligand Competition Binding)

CJ‑42794 binds the human EP4 receptor with a mean pKi of 8.5 (Ki ≈ 3.16 nM) and is at least 200‑fold selective for EP4 over the EP1, EP2, and EP3 subtypes in head‑to‑head radioligand binding assays [1]. Under identical conditions, the Ki at EP2 is 631 nM (pKi ≈ 6.2), and no measurable binding is detected at EP1 or EP3 [1]. This selectivity window contrasts sharply with non‑selective EP antagonists (e.g., AH‑6809, which cross‑reacts at EP2) and with endogenous PGE₂ itself, which activates all four subtypes indiscriminately.

EP4 receptor binding affinity subtype selectivity prostanoid receptor radioligand binding

Functional Antagonism of EP4‑Driven cAMP Elevation: CJ-42794 vs. Endogenous Agonist in Recombinant HEK293 Cells (Schild Analysis)

In HEK293 cells overexpressing human EP4 receptors, CJ‑42794 competitively inhibited PGE₂‑stimulated intracellular cAMP accumulation with a mean pA₂ value of 8.6 [1], and a pA₂ of 8.7 in HEK293 cells expressing rat EP4 receptors [2]. This functional potency is quantitatively consistent with its binding affinity, indicating that receptor occupancy directly translates to functional blockade. By comparison, the broad‑spectrum COX inhibitor indomethacin does not directly antagonize EP4‑mediated cAMP elevation but instead reduces PGE₂ substrate availability, producing variable, context‑dependent attenuation of the cAMP signal rather than complete, concentration‑dependent blockade.

cAMP accumulation functional antagonism pA₂ HEK293 EP4 receptor

In Vivo Gastric Safety Profile: CJ-42794 vs. COX-1, COX-2, and Non‑Selective COX Inhibitors in Normal, Stressed, and Arthritic Rat Models

In a comprehensive in vivo comparison using male Sprague‑Dawley rats and adjuvant‑arthritic Dark Agouti (DA) rats, CJ‑42794 (p.o.) produced no gross damage in normal gastrointestinal mucosa, whereas indomethacin (non‑selective COX inhibitor) caused gross lesions [1]. In arthritic rats, rofecoxib (COX‑2 inhibitor) provoked gastric ulceration, but CJ‑42794 did not [1]. When co‑administered with the COX‑1 inhibitor SC‑560, rofecoxib damaged GI tissues, but CJ‑42794 did not [1]. CJ‑42794 also did not worsen gastric lesions produced by aspirin and did not exacerbate the gastric ulcerogenic response to cold‑restraint stress, in contrast to indomethacin and SC‑560 [1]. Quantitatively, CJ‑42794 produced damage only to the small intestine of arthritic rats and did so at a level described as 'slight' versus the frank gastric ulceration caused by rofecoxib and indomethacin [1].

gastric safety COX inhibitors ulcerogenic response arthritic rat NSAID-sparing

In Vivo Antihyperalgesic Efficacy: CJ-42794 vs. Piroxicam (NSAID) in Carrageenan‑Induced Mechanical Hyperalgesia Model

In the carrageenan‑induced mechanical hyperalgesia model in rats (von Frey test), orally administered CJ‑42794 dose‑dependently reversed hyperalgesia with an ED₅₀ value of 4.7 mg/kg (11 µmol/kg) [1]. At maximal effect, CJ‑42794 was somewhat less efficacious than piroxicam at 10 mg/kg p.o. (30 µmol/kg) [1]. While piroxicam produced a greater peak antihyperalgesic response, its mechanism (non‑selective COX inhibition) carries the established gastric and cardiovascular toxicity profile of traditional NSAIDs, whereas CJ‑42794 produced no gastric damage in the same study paradigm [1][2].

mechanical hyperalgesia carrageenan ED₅₀ piroxicam pain model

Gastric Ulcer Healing Impairment: CJ-42794 vs. COX Inhibitors and Genetic Knockout Models

A key differentiator for CJ‑42794 relative to COX inhibitors is its ability to pharmacologically phenocopy EP4‑specific loss of function. In the thermocauterization‑induced gastric ulcer model, CJ‑42794 significantly delayed ulcer healing in both rats and mice, an effect quantitatively comparable to that observed in COX‑2 knockout (COX‑2⁻/⁻) mice and to pharmacological COX‑2 inhibition by rofecoxib [1]. CJ‑42794, rofecoxib, and indomethacin all suppressed VEGF expression and angiogenesis in the ulcerated mucosa, confirming that the EP4 receptor specifically mediates COX‑2/PGE₂‑driven ulcer healing [1]. Critically, COX‑1 knockout mice (COX‑1⁻/⁻) and the COX‑1‑selective inhibitor SC‑560 did NOT impair ulcer healing, underscoring that the healing defect is EP4‑specific [1].

gastric ulcer healing VEGF angiogenesis COX-2 knockout EP4 receptor

Kinase and Safety Pharmacology Profiling: CJ-42794 Selectivity Across 65 Off‑Target Proteins

CJ‑42794 was screened against a panel of 65 additional proteins, including GPCRs (aminergic, peptide, and lipid mediator receptors), enzymes (kinases, phosphodiesterases, COX isoforms), and ion channels, and exhibited no remarkable binding at any of these targets [1]. This clean ancillary pharmacology profile distinguishes CJ‑42794 from EP4 antagonists that exhibit measurable secondary pharmacology (e.g., ONO‑AE3‑208 has reported binding to EP3, FP, and TP receptors with Ki values of 30 nM, 790 nM, and 2400 nM, respectively [2]) and from COX inhibitors that interfere broadly with prostanoid biosynthesis.

off-target profiling safety pharmacology GPCR selectivity ion channels enzyme inhibition

Optimal Application Scenarios for 4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid (CJ-42794) Based on Quantified Differentiation Evidence


Chronic In Vivo Pain and Inflammation Models Requiring Gastrointestinal Safety

For repeated‑dose preclinical studies in rodent models of inflammatory pain (adjuvant‑induced arthritis, carrageenan‑induced hyperalgesia), CJ‑42794 is the preferred EP4 antagonist because it provides quantifiable antihyperalgesic efficacy (ED₅₀ = 4.7 mg/kg p.o. in carrageenan mechanical hyperalgesia) without causing gastric damage—a liability of all COX inhibitors including rofecoxib, which provokes gastric ulceration in arthritic rats [1]. The compound also reversed paw swelling to normal levels in adjuvant‑arthritic rats when dosed twice daily on Days 12–22 [2], demonstrating sustained efficacy in a chronic dosing paradigm.

Mechanistic Dissection of EP4‑Specific Contributions to Ulcer Healing and Angiogenesis

In gastric ulcer healing studies where the objective is to pharmacologically isolate the EP4‑dependent component of the COX‑2/PGE₂ pathway, CJ‑42794 uniquely phenocopies the healing impairment seen in COX‑2 knockout mice while leaving COX‑1‑mediated mucosal protection intact [3]. This makes it superior to indomethacin (dual COX‑1/COX‑2 inhibitor) and rofecoxib (COX‑2‑selective but with off‑target cardiovascular risk) for mechanistic studies of VEGF‑dependent angiogenesis in the GI tract.

Cell‑Based cAMP Signaling Assays Requiring Precise Concentration‑Response Characterization

For in vitro functional assays using HEK293 cells or other recombinant systems measuring PGE₂‑stimulated intracellular cAMP, CJ‑42794 enables reproducible competitive antagonism with a well‑characterized pA₂ of 8.6–8.7 [4]. This contrasts with COX inhibitors that cannot directly block receptor‑mediated cAMP elevation, and with less selective EP4 antagonists whose residual EP3/FP/TP binding complicates data interpretation [5].

Off‑Target‑Sensitive Phenotypic Screening for EP4‑Dependent Biology

For phenotypic screening campaigns or pathway‑validation experiments where off‑target pharmacology at related prostanoid receptors (EP3, FP, TP) or other GPCRs, ion channels, or enzymes could generate false‑positive hits, CJ‑42794's clean ancillary profile (no remarkable binding to 65 tested off‑target proteins) makes it the most selective commercially available EP4 antagonist for unambiguous target deconvolution [4].

Quote Request

Request a Quote for 4-[1-[[5-Chloro-2-(4-fluorophenoxy)benzoyl]amino]ethyl]benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.